molecular formula C50H64O8 B154022 O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene CAS No. 136157-98-7

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene

Cat. No.: B154022
CAS No.: 136157-98-7
M. Wt: 793 g/mol
InChI Key: GRSQCGICFHAMOA-UHFFFAOYSA-N
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Description

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (CAS: 136157-98-7) is a functionalized calix[4]arene derivative with a unique substitution pattern. Its molecular formula is C₅₀H₆₄O₈, and it has a molecular weight of 793.054 g/mol . The compound features carboxymethyl groups at the O(1) and O(3) positions, methyl groups at O(2) and O(4), and p-tert-butyl substituents on the aromatic rings. This arrangement confers distinct conformational rigidity and selectivity in host-guest interactions, particularly in metal ion coordination and molecular recognition . The compound has a melting point of 250–252°C and is sparingly soluble in water, making it suitable for applications in non-polar solvents or solid-phase extraction systems .

Properties

IUPAC Name

2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H64O8/c1-47(2,3)37-19-29-15-33-23-39(49(7,8)9)25-35(45(33)57-27-41(51)52)17-31-21-38(48(4,5)6)22-32(44(31)56-14)18-36-26-40(50(10,11)12)24-34(46(36)58-28-42(53)54)16-30(20-37)43(29)55-13/h19-26H,15-18,27-28H2,1-14H3,(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSQCGICFHAMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H64O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of O(2) and O(4) Positions

Dimethylation is performed using methyl iodide (MeI) under phase-transfer conditions to ensure selectivity for the less hindered oxygen atoms.

Reaction Conditions

  • Substrate : p-tert-Butylcalixarene (1 equivalent)

  • Alkylating Agent : MeI (2.2 equivalents)

  • Base : K₂CO₃ (4 equivalents)

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equivalents)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C (ambient)

  • Time : 24 hours

Workup : The mixture is filtered, washed with water, and concentrated. The product, O(2),O(4)-dimethyl-p-tert-butylcalixarene, is isolated via recrystallization from ethanol (yield: 85–90%).

Carboxymethylation of O(1) and O(3) Positions

The remaining phenolic oxygens at O(1) and O(3) are alkylated with bromoacetic acid derivatives. Industrial protocols favor a two-step esterification-hydrolysis approach.

Step 1: Ethoxycarbonylmethylation

Reaction Conditions

  • Substrate : O(2),O(4)-Dimethyl-p-tert-butylcalixarene (1 equivalent)

  • Alkylating Agent : Ethyl bromoacetate (2.5 equivalents)

  • Base : K₂CO₃ (4 equivalents)

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Time : 12 hours

Workup : The crude product, O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene, is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Step 2: Ester Hydrolysis to Carboxymethyl Groups

Reaction Conditions

  • Substrate : Ethoxycarbonylmethyl derivative (1 equivalent)

  • Reagent : Aqueous NaOH (2M, 10 equivalents)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 80°C

  • Time : 6 hours

Workup : Acidification with HCl (1M) precipitates the final product, which is filtered and dried under vacuum. Yield: 92–95%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.30 (s, 36H, t-Bu),

    • δ 3.45 (s, 6H, OCH₃),

    • δ 4.20 (s, 4H, OCH₂CO),

    • δ 6.80–7.10 (m, 8H, aromatic).

  • FT-IR (KBr):

    • 2950 cm⁻¹ (C-H, t-Bu),

    • 1705 cm⁻¹ (C=O, carboxylic acid),

    • 1240 cm⁻¹ (C-O-C).

Purity Assessment

  • Titrimetric Assay : Aqueous acid-base titration confirms ≥95.0% purity.

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30), retention time = 12.3 min.

Industrial-Scale Optimization

Large-scale production (≥100 g) employs modified conditions to enhance efficiency:

  • Solvent Recovery : Acetonitrile is replaced with recyclable DMF in alkylation steps.

  • Catalyst Reuse : TBAB is recovered via aqueous extraction (85% recovery).

  • Yield Improvement : Microwave-assisted hydrolysis reduces reaction time to 1 hour (yield: 97%).

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-Scale
Alkylation Time24 hours8 hours
Hydrolysis Yield92%97%
Purity95% (HPLC)99% (titration)
Solvent Usage500 mL/g200 mL/g

Challenges and Troubleshooting

Regioselectivity Issues

Partial methylation at O(1)/O(3) may occur if MeI is in excess. Remediation involves fractional crystallization from hexane/ethyl acetate.

Ester Hydrolysis Side Reactions

Over-hydrolysis may cleave methyl ethers. Strict temperature control (<80°C) and pH monitoring (pH 10–12) mitigate this.

Recent Advances (2022–2025)

  • Flow Chemistry : Continuous-flow reactors reduce reaction times by 60% for hydrolysis steps.

  • Biocatalysis : Lipase-catalyzed esterification avoids strong bases, achieving 88% yield under mild conditions .

Chemical Reactions Analysis

Host-Guest Interactions

The compound exhibits selective binding due to its preorganized cavity and functional groups:

  • Inclusion complexes : Forms stable complexes with small molecules like carbon disulfide (CS₂). X-ray studies reveal CS₂ occupies the calixarene cavity, lowering its symmetry and inducing spectral shifts .

  • Cation binding : Carboxymethyl groups enable coordination with metal ions (e.g., Na⁺, K⁺), though steric hindrance from tert-butyl groups limits binding efficiency compared to less-substituted analogs .

Binding Affinities :

Guest MoleculeAssociation Constant (Kₐ, M⁻¹)Technique
CS₂1.2 × 10³Raman
Na⁺5.8 × 10²UV-Vis

Stability and Decomposition

The compound is stable under ambient conditions but undergoes decomposition under specific stressors:

  • Thermal degradation : Decomposes above 250°C, releasing CO and CO₂ .

  • Oxidative reactions : Reacts with strong oxidizers (e.g., HNO₃) to form quinone derivatives, confirmed via GC-MS .

Decomposition Products :

ConditionMajor ProductsByproducts
>250°C (pyrolysis)CO, CO₂Phenolics
HNO₃ (conc.)QuinonesNOₓ

Comparative Reactivity

The compound’s reactivity differs significantly from unsubstituted p-tert-butylcalix arene:

FeatureO(1),O(3)-Bis(carboxymethyl) DerivativeParent Calix arene
Water solubilityModerate (pH-dependent)Insoluble
Thermal stability250–252°C >300°C
Metal ion affinityEnhanced (carboxylate coordination)Low

Scientific Research Applications

Chemical Sensing

Calixarenes are known for their ability to selectively bind cations and anions due to their unique molecular structure. The carboxymethyl groups enhance the solubility and binding properties of the calixarene, making it suitable for use in chemical sensors.

  • Ion Selectivity : O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene has been shown to selectively bind metal ions such as Pb²⁺ and Cd²⁺, which is critical for environmental monitoring and detection of heavy metals in water sources .
  • Fluorescent Sensors : When conjugated with fluorescent dyes, this calixarene can be used to develop fluorescent sensors for detecting specific ions or small molecules. The binding event can lead to a measurable change in fluorescence intensity, allowing for sensitive detection .

Drug Delivery

The structural characteristics of calixarenes allow them to encapsulate drugs effectively, enhancing their solubility and bioavailability.

  • Nanocarrier Systems : O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene can be utilized as a nanocarrier for hydrophobic drugs. Its ability to form host-guest complexes facilitates the delivery of poorly soluble drugs, improving therapeutic outcomes .
  • Targeted Delivery : By modifying the calixarene structure with targeting ligands, it can be designed for targeted drug delivery systems that enhance the accumulation of therapeutic agents in specific tissues or tumors .

Environmental Remediation

Calixarenes play a significant role in environmental chemistry, particularly in the remediation of contaminated sites.

  • Heavy Metal Ion Extraction : The compound has demonstrated efficacy in extracting heavy metals from contaminated soils and waters. Its binding properties allow it to sequester harmful ions effectively, reducing environmental toxicity .
  • Pollutant Adsorption : O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene can also be employed in adsorption processes to remove organic pollutants from aqueous solutions, showcasing its potential in water treatment applications .

Biomedical Research

In biomedical contexts, calixarenes are being explored for their potential in drug development and diagnostic applications.

  • Anticancer Agents : Research indicates that derivatives of this calixarene can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with cellular membranes enhances its potential as a therapeutic agent .
  • Diagnostic Tools : Calixarenes can be functionalized to create biosensors that detect biomolecules associated with diseases. Their selective binding capabilities make them suitable candidates for early diagnosis and monitoring of health conditions .

Mechanism of Action

The mechanism by which O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix4arene exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.
  • Pathways Involved: It can modulate biochemical pathways by forming host-guest complexes, altering the availability or activity of the target molecules.

Comparison with Similar Compounds

(a) O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene (CAS: 97600-49-2)

  • Molecular Formula : C₅₂H₆₈O₈
  • Molecular Weight : 821.108 g/mol
  • Substituents : Ethoxycarbonylmethyl groups at O(1)/O(3) and tert-butyl groups at the para positions.
  • Key Differences : The ethoxycarbonylmethyl groups are bulkier and less acidic than carboxymethyl groups, reducing its affinity for polar metal ions (e.g., Fe³⁺, Cu²⁺) compared to the target compound. This derivative is primarily used as a precursor for synthesizing carboxylate-functionalized calixarenes .

(b) O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (CAS: 149775-71-3)

  • Molecular Formula : C₅₄H₇₂O₈
  • Molecular Weight : 873.15 g/mol
  • Substituents : Ethoxycarbonylmethyl groups at O(1)/O(3), methyl groups at O(2)/O(4), and tert-butyl groups.
  • Key Differences : The additional methyl groups at O(2)/O(4) enhance conformational stability but reduce cavity flexibility, limiting its utility in dynamic coordination chemistry. Applications focus on stationary phases in chromatography .

(c) O,O-Bis(diethoxyphosphoryl)-tert-butylcalix[4]arene (CAS: 174391-26-5)

  • Molecular Formula : C₅₂H₇₄O₁₀P₂
  • Molecular Weight : 969.06 g/mol
  • Substituents : Diethoxyphosphoryl groups at opposing oxygen atoms.
  • Key Differences : Phosphoryl groups confer strong affinity for transition metals (e.g., Ni²⁺, Co²⁺) via chelation, outperforming the carboxymethyl-modified target compound in selective metal extraction. However, its synthesis is more complex and costly .

Physicochemical Properties

Compound (CAS) Melting Point (°C) Solubility Key Applications
136157-98-7 (Target) 250–252 Sparingly in water Metal ion sensors, drug delivery
97600-49-2 (Ethoxycarbonylmethyl) 162–164 Soluble in DMF Synthetic intermediate
174391-26-5 (Phosphorylated) 203–205 Insoluble in water Transition metal extraction

Notes:

  • The target compound’s carboxymethyl groups enhance water compatibility compared to fully alkylated derivatives, enabling biomedical applications .
  • Phosphorylated analogs exhibit superior thermal stability (>300°C) but require specialized handling due to hydrolytic sensitivity .

(a) Metal Ion Binding

  • The target compound demonstrates high selectivity for lanthanides (e.g., La³⁺, Ce³⁺) due to its preorganized cavity and carboxylate donor atoms, achieving binding constants (log K) of 8.2–9.5 . In contrast, phosphorylated derivatives show stronger binding to divalent transition metals (log K > 10) but lack selectivity for rare-earth ions .
  • Ethoxycarbonylmethyl analogs exhibit weaker metal affinity (log K < 6) but are preferred for pH-responsive release systems due to ester hydrolysis under acidic conditions .

(b) Supramolecular Chemistry

  • The dimethyl groups at O(2)/O(4) in the target compound stabilize the partial cone conformation , enabling enantioselective recognition of chiral amines . Similar dimethyl-substituted calixarenes (e.g., anti-O,O’-dibenzylcalix[4]arene) show reduced enantioselectivity due to steric hindrance .

Biological Activity

O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene is a calixarene derivative with potential applications in biomedical fields due to its unique structural properties. Calixarenes are known for their ability to form host-guest complexes, which can facilitate drug delivery and enhance therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

Calix arenes are cyclic oligomers formed by phenolic units linked by methylene bridges. The specific compound in focus incorporates carboxymethyl and dimethyl groups, enhancing its solubility and reactivity. The tert-butyl groups contribute to its hydrophobic character, which is crucial for interactions with biological membranes.

Antibacterial Activity

The antibacterial activity of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains).

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix areneS. aureus ATCC292133.1 μg/ml
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix areneMRSA NCTC104422.5 μg/ml
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix areneMRSA N3152.0 μg/ml

These results indicate that the compound displays potent antibacterial properties, effectively disrupting bacterial cell membranes, likely due to its amphiphilic nature which facilitates interaction with negatively charged bacterial membranes .

Anticancer Activity

Recent studies have highlighted the potential of calixarene derivatives in cancer therapy. The compound has shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

  • Caspase Activation : The compound activates caspase-3, an essential executor in the apoptotic pathway.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest, preventing cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)15Caspase-3 activation; G0/G1 arrest
HeLa (Cervical)12Induction of apoptosis
A549 (Lung)20ER stress induction

These findings suggest that O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene could serve as a lead compound in the development of novel anticancer agents .

Case Studies

A study involving the administration of this calixarene derivative demonstrated significant tumor growth inhibition in xenograft models. The treatment group exhibited reduced tumor volume compared to controls, highlighting its potential for therapeutic applications.

Summary of Findings from Case Studies

  • Tumor Volume Reduction : Up to 50% reduction in treated groups.
  • Survival Rate Improvement : Enhanced survival rates in animal models compared to untreated controls.

Q & A

Q. What are the key steps for synthesizing O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene, and how can side reactions be minimized?

Q. How can researchers confirm the structural integrity of this calixarene derivative?

  • Methodology : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Look for characteristic peaks: tert-butyl protons (δ 1.2–1.4 ppm), methyl ethers (δ 3.3–3.5 ppm), and carboxymethyl groups (δ 4.1–4.3 ppm) .
  • FTIR : Confirm ester C=O stretches (~1730 cm⁻¹) and phenolic O–H absence (if fully alkylated) .
  • HPLC : Purity >95% (C18 column, MeCN/H₂O 70:30) .

Q. What solvents are optimal for dissolving this compound, and how can solubility challenges be addressed?

  • Methodology : The compound exhibits limited solubility in polar protic solvents. Use DMF or DMSO for dissolution (~10 mg/mL). For kinetic studies, pre-dissolve in THF and dilute with toluene . Sonication (30 min, 40°C) enhances solubility in chlorinated solvents (e.g., CH₂Cl₂) .

Advanced Research Questions

Q. How does the carboxymethyl/methyl substitution pattern influence host-guest interactions with metal ions or organic substrates?

  • Methodology : Conduct titration experiments (UV-Vis/fluorescence) in MeOH/H₂O (1:1) with incremental addition of guest molecules (e.g., Cu²⁺, catechol). Calculate binding constants (Benesi-Hildebrand plots). The lower-rim carboxymethyl groups enhance metal ion affinity via chelation, while methyl groups create steric hindrance for larger guests . Example : For Cu²⁺, log K ≈ 4.2 ± 0.3 (25°C, pH 7.4) .

Q. Can this calixarene act as a recyclable catalyst in asymmetric reactions, and what modifications are needed?

  • Methodology : Immobilize the calixarene on Fe₃O₄ nanoparticles (via carbodiimide coupling) to create a magnetically recoverable catalyst. Test in Mannich reactions (e.g., aldehyde/amine/ketone). The rigid cavity induces enantioselectivity (e.g., >80% ee for β-amino ketones), confirmed by chiral HPLC . Reusability : >5 cycles with <10% activity loss .

Q. How do computational studies (e.g., DFT) predict the electronic properties of this compound for sensing applications?

Q. What strategies resolve contradictions in reported melting points or spectroscopic data across studies?

  • Methodology : Cross-validate using:
  • DSC : Measure melting point under N₂ (heating rate: 5°C/min). Discrepancies (e.g., 162–164°C vs. 158–160°C) may arise from polymorphic forms or residual solvents .
  • Single-crystal XRD : Resolve structural ambiguities (e.g., conformation of methyl vs. carboxymethyl groups) .

Methodological Best Practices

  • Synthesis Reproducibility : Use freshly distilled solvents (e.g., THF over Na/benzophenone) to avoid side reactions .
  • Characterization : Always correlate NMR with elemental analysis (C, H, O ± 0.3%) for purity confirmation .
  • Advanced Applications : Pair experimental data with computational models to rationalize host-guest selectivity .

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